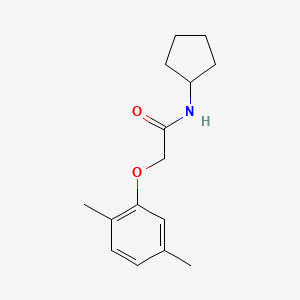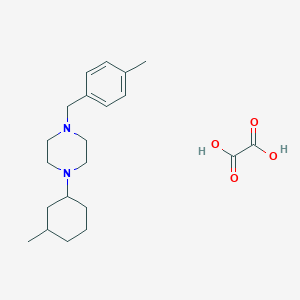
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CPCA is a selective antagonist of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. In
作用機序
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide acts as a selective antagonist of the M4 muscarinic acetylcholine receptor. When this compound binds to the receptor, it prevents the receptor from being activated by its natural ligand, acetylcholine. This blockade of the receptor can lead to changes in neuronal signaling and ultimately affect behavior and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the striatum, where the M4 receptor is primarily expressed. Studies have shown that this compound can improve motor function in animal models of Parkinson's disease by blocking the M4 receptor. Additionally, this compound has been shown to have potential antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide as a research tool is its selectivity for the M4 receptor. This selectivity allows researchers to specifically target this receptor and study its effects on behavior and motor function. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for the M4 receptor, it may also interact with other receptors in the brain, leading to unintended effects.
将来の方向性
There are several future directions for research involving N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide. One potential area of research is the development of more selective M4 receptor antagonists. While this compound is selective for the M4 receptor, it may also interact with other receptors in the brain. Developing more selective compounds could help researchers better understand the role of the M4 receptor in neurological disorders. Additionally, further research is needed to better understand the potential therapeutic effects of M4 receptor antagonists in the treatment of schizophrenia and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a selective antagonist of the M4 muscarinic acetylcholine receptor that has gained attention in the scientific community as a research tool. This compound has been used to study the role of the M4 receptor in various neurological disorders and has shown potential therapeutic effects in animal models of schizophrenia and Parkinson's disease. While this compound has advantages as a research tool, there are also limitations to its use. Future research is needed to better understand the potential therapeutic effects of M4 receptor antagonists and to develop more selective compounds.
合成法
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide can be synthesized using a multi-step process starting from 2,5-dimethylphenol and cyclopentylamine. The first step involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenyl chloroacetate. The second step involves the reaction of this intermediate with cyclopentylamine to form this compound. The final product is then purified using chromatography techniques.
科学的研究の応用
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide has been used as a research tool to study the role of the M4 muscarinic acetylcholine receptor in various neurological disorders. The M4 receptor is primarily expressed in the striatum, a region of the brain that is involved in motor control and reward processing. Dysfunction of this receptor has been implicated in the pathophysiology of schizophrenia and Parkinson's disease. This compound has been shown to selectively block the M4 receptor, which can help researchers better understand the role of this receptor in these disorders.
特性
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-8-12(2)14(9-11)18-10-15(17)16-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKDAPXOPHONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)


![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)